![molecular formula C9H12BrNO B2818792 3-Bromo-2-butoxypyridine CAS No. 1251093-33-0](/img/structure/B2818792.png)
3-Bromo-2-butoxypyridine
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Overview
Description
3-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .
Physical And Chemical Properties Analysis
3-Bromo-2-butoxypyridine has a molecular weight of 230.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Biological Studies and Drug Discovery
Although less explored, 3-Bromo-2-butoxypyridine may have biological activity. Researchers investigate its interactions with enzymes, receptors, or proteins. It could serve as a starting point for drug discovery, especially if its structural features align with known bioactive compounds.
For more technical details, you can refer to the Sigma-Aldrich product page . Additionally, theoretical investigations related to the molecular structure and bonding analysis of similar compounds can be found in this research article . If you’re interested in pharmaceutical testing, you can explore the reference standard here . 🧪🔬
Safety and Hazards
While specific safety data for 3-Bromo-2-butoxypyridine is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-bromo-2-butoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQFLFAGFDTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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